molecular formula C16H21NO4 B12885071 2-Nitro-5-(octyloxy)-1-benzofuran CAS No. 56897-19-9

2-Nitro-5-(octyloxy)-1-benzofuran

Cat. No.: B12885071
CAS No.: 56897-19-9
M. Wt: 291.34 g/mol
InChI Key: KHDZISWYOVFXPC-UHFFFAOYSA-N
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Description

2-Nitro-5-(octyloxy)-1-benzofuran is a benzofuran derivative featuring a nitro group at the 2-position and an octyloxy chain at the 5-position. Benzofuran derivatives are widely studied for their structural versatility and applications in organic electronics, pharmaceuticals, and synthetic intermediates. The nitro group (electron-withdrawing) and octyloxy chain (electron-donating) create a push-pull electronic configuration, which may enhance charge transfer properties or solubility in nonpolar solvents .

Properties

CAS No.

56897-19-9

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

2-nitro-5-octoxy-1-benzofuran

InChI

InChI=1S/C16H21NO4/c1-2-3-4-5-6-7-10-20-14-8-9-15-13(11-14)12-16(21-15)17(18)19/h8-9,11-12H,2-7,10H2,1H3

InChI Key

KHDZISWYOVFXPC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC2=C(C=C1)OC(=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitrobenzofurans typically involves the nitration of benzofuran derivatives. One common method is the electrophilic nitration of 2-unsubstituted benzofurans using a mixture of nitric acid and acetic acid . Another approach involves the condensation of salicylic aldehydes with bromonitromethane, followed by cyclization .

Industrial Production Methods

Industrial production methods for 2-nitrobenzofurans often utilize large-scale nitration processes. These methods may involve the use of nitrating agents such as nitrogen dioxide or dinitrogen tetroxide in the presence of solvents like acetic acid or dichloromethane .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-5-(octyloxy)benzofuran can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Nitro-5-(octyloxy)benzofuran has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Nitro-5-(octyloxy)benzofuran involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The octyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituent effects are summarized below:

Compound Name Substituents Molecular Weight Key Properties Applications References
2-Nitro-5-(octyloxy)-1-benzofuran -NO₂ (C-2), -O-C₈H₁₇ (C-5) ~291.3 (calculated) High solubility in organic solvents; electron-deficient due to -NO₂ Potential use in organic electronics -
5-Bromo-1-benzofuran derivatives (e.g., 5a–c ) -Br (C-5), variable thioether and nitrile groups Varies (~400–450) Reactive intermediates for cross-coupling; halogen facilitates Suzuki reactions Synthesis of heterocyclic pharmaceuticals
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran -Bpin (C-5) 244.09 Boronate ester enhances reactivity in Suzuki-Miyaura couplings Cross-coupling reactions
OPCBMMB and PPCBMB (polymers) 2,5-bis(octyloxy)benzene + fullerene/pyrrolidino groups Polymer-dependent Enhanced solubility and charge transport in blends with P3HT Organic photovoltaics (OPVs)

Electronic and Solubility Properties

  • Nitro vs. This property could make it suitable as an electron-accepting material in OPVs . In contrast, bromo and boronate groups in analogs like 5a–c and the boronate ester compound facilitate synthetic modifications .
  • Octyloxy Chain Effects: The single octyloxy group in 2-Nitro-5-(octyloxy)-1-benzofuran likely improves solubility in nonpolar solvents, similar to the 2,5-bis(octyloxy)benzene units in OPCBMMB/PPCBMB polymers, which enhance blend compatibility with P3HT in solar cells .

Research Findings and Limitations

  • Electrical Properties : While direct data on 2-Nitro-5-(octyloxy)-1-benzofuran is unavailable, OPCBMMB/P3HT blends show improved photocurrent under illumination due to octyloxy-enhanced solubility . This suggests that the nitro analog could exhibit similar benefits.
  • Synthetic Challenges : The nitro group may complicate synthesis compared to bromo or boronate analogs, as nitroarenes are less reactive in cross-coupling .

Biological Activity

2-Nitro-5-(octyloxy)-1-benzofuran is a compound of interest due to its unique structural features and potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics:

  • CAS Number: 56897-19-9
  • Molecular Formula: C13H15N1O3
  • Molecular Weight: 233.26 g/mol
  • IUPAC Name: 2-Nitro-5-(octyloxy)-1-benzofuran
PropertyValue
CAS No.56897-19-9
Molecular FormulaC13H15N1O3
Molecular Weight233.26 g/mol
IUPAC Name2-Nitro-5-(octyloxy)-1-benzofuran

Antimicrobial Properties

Research indicates that compounds with similar structures to 2-Nitro-5-(octyloxy)-1-benzofuran exhibit significant antimicrobial activity. For instance, derivatives of benzofuran have been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The nitro group in the structure may enhance this activity by contributing to electron-withdrawing effects, which can increase the compound's reactivity toward microbial targets.

Anticancer Activity

Studies have highlighted the potential anticancer properties of benzofuran derivatives. For example, a related study demonstrated that certain benzofuran compounds exhibited cytotoxic effects against cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

The biological activity of 2-Nitro-5-(octyloxy)-1-benzofuran can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
  • DNA Interaction: Some studies suggest that benzofuran derivatives can intercalate into DNA, leading to strand breaks and subsequent cell death.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various benzofuran derivatives against common pathogens. The results indicated that compounds with a nitro group displayed enhanced activity compared to their non-nitro counterparts, suggesting that the presence of the nitro group is crucial for antimicrobial potency .

Anticancer Research

In a comparative analysis, 2-Nitro-5-(octyloxy)-1-benzofuran was tested alongside other benzofuran derivatives for their cytotoxic effects on human cancer cell lines. The compound showed promising results with an IC50 value in the micromolar range, indicating significant potential as an anticancer agent .

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